5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Description
Structural Characteristics and Nomenclature
The compound’s molecular formula is C₁₂H₈F₃NO₃ , with a molecular weight of 271.19 g/mol (PubChem CID: 11623196). Its IUPAC name, 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid , reflects its core structure:
- A 1,2-oxazole ring (a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2).
- A methyl group at position 5 of the oxazole ring.
- A 4-(trifluoromethyl)phenyl group at position 3.
- A carboxylic acid substituent at position 4.
The SMILES notation (CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O) and InChIKey (WVAPSFQKIJBMEF-UHFFFAOYSA-N) further delineate its connectivity. X-ray crystallography or computational modeling reveals a planar oxazole ring with steric and electronic effects from the trifluoromethyl group.
Historical Context in Heterocyclic Chemistry
Isoxazole derivatives have been synthesized since the early 20th century, with foundational work by Claisen (1903) on cyclocondensation reactions. The integration of trifluoromethyl groups into heterocycles gained prominence in the 1980s, driven by their metabolic stability and electronegativity.
The synthesis of this compound builds on two key methodologies:
- 1,3-Dipolar Cycloaddition : Nitrile oxides react with alkynes to form isoxazole cores.
- Nucleophilic Aromatic Substitution : Introduction of the trifluoromethyl group via halogen exchange or direct fluorination.
For example, the compound can be synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine sulfate, followed by coupling with 4-(trifluoromethyl)aniline. Recent advances in green chemistry, such as microwave-assisted synthesis, have improved yields and reduced reaction times.
Significance of Trifluoromethyl and Isoxazole Moieties
Trifluoromethyl Group
The -CF₃ group enhances bioavailability by:
Isoxazole Core
The isoxazole ring contributes to:
Table 2: Comparative Effects of -CF₃ vs. -CH₃ Substitution
| Property | -CF₃ Substitution | -CH₃ Substitution |
|---|---|---|
| Electronegativity | High (σm = 0.43) | Low (σm = 0.06) |
| Metabolic Stability | Resistant to oxidation | Prone to oxidation |
| Binding Affinity | Enhanced with Phe, Tyr | Enhanced with Leu, Met |
| Solubility | Moderate (logP ~2.5) | Low (logP ~2.8) |
Data sourced from .
Properties
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)10(16-19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMLVWABNFLPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition and Hydrolysis Method
Based on a research article (PubMed ID: 1738142), the compound was synthesized by:
- Cycloaddition of carbethoxyformonitrile oxide to N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide.
- This reaction proceeds with spontaneous elimination of pyrrolidine.
- Followed by hydrolysis of the ethyl ester to yield the carboxylic acid.
This method highlights the use of nitrile oxides in the formation of the isoxazole ring and subsequent ester hydrolysis to obtain the acid functionality.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cycloaddition | Carbethoxyformonitrile oxide, N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide | Isoxazole ester intermediate |
| Elimination | Spontaneous under reaction conditions | Removal of pyrrolidine |
| Hydrolysis | Acidic hydrolysis of ethyl ester | This compound |
Oxazole-4-carboxylic Acid Chloride Route (Patent US4284786A)
A patented process describes:
- Preparation of 5-methylisoxazole-4-carboxylic acid chloride from the corresponding acid via reaction with reagents like thionyl chloride or oxalyl chloride.
- Reaction of this acid chloride with 4-(trifluoromethyl)aniline in the presence of acid-binding agents (e.g., potassium carbonate, triethylamine) in inert solvents such as acetonitrile.
- The reaction temperature ranges from 0° to 160°C, preferably 20° to 80°C, with reaction times from minutes to two hours.
- Further transformations include reaction with diketene or acetoacetic acid derivatives to form intermediates that are cyclized with hydroxylamine to afford the isoxazole ring.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acid chloride formation | 5-Methylisoxazole-4-carboxylic acid + SOCl2 or equivalent | Conversion to acid chloride |
| Amide formation | Acid chloride + 4-(trifluoromethyl)aniline + base (e.g., triethylamine) in acetonitrile | Room temp to 80°C, 10 min-2 h |
| Cyclization | Reaction with hydroxylamine in alcohol solvents (MeOH, EtOH) | 20-100°C, 0.5-5 hours |
This method is advantageous for controlled introduction of the trifluoromethylphenyl group and formation of the isoxazole ring under mild conditions.
Coupling with Carbodiimide Activation (ChemicalBook Synthesis)
A two-stage synthesis involves:
- Activation of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid using carbodiimide reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC HCl) and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane.
- Subsequent coupling with amines or oxadiazole derivatives to form amide or related derivatives.
- Stirring at room temperature overnight followed by extraction and purification yields the target compound or its derivatives.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | EDC HCl (2 eq), DMAP (3 eq), DCM solvent | Formation of active ester |
| Coupling | Addition of amine derivative, room temp, overnight | 45% yield reported |
This method is useful for derivatization and modification of the acid functionality but can be adapted for the preparation of the acid itself by hydrolysis of intermediates.
Analytical and Purification Techniques
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly employed for purity assessment and quantification of the compound and its related impurities.
- Chromatographic conditions typically involve C18 columns with acetonitrile-water mobile phases buffered at pH ~3.5.
- System suitability parameters such as %RSD of peak area, method precision, and linearity are within acceptable limits (e.g., %RSD < 5%).
| Parameter | TFM (Target Compound) | Impurity-D (5-methyl-1,2-oxazole-4-carboxylic acid) | TFM Stage-1 (Derivative) |
|---|---|---|---|
| % RSD of peak area | 4.05 | 2.7 | 3.09 |
| Method precision (%RSD) | 2.80 | 0.32 | 1.11 |
| Intermediate precision | 1.04 | 3.08 | 0.68 |
| Linearity (R^2) | 0.73 | 0.40 | 0.47 |
Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cycloaddition and Hydrolysis | Carbethoxyformonitrile oxide, hydrolysis | Direct ring formation, mild | Multi-step, moderate yield |
| Acid Chloride Route (Patent) | Acid chloride formation, aniline coupling, hydroxylamine cyclization | Controlled substitution, scalable | Requires acid chlorides, moisture sensitive |
| Carbodiimide Coupling | EDC HCl, DMAP, DCM, amine derivatives | Versatile for derivatives | Moderate yields, requires purification |
Research Findings and Notes
- The compound is absorbed intact in biological systems and metabolized to active anti-inflammatory agents, indicating the importance of purity and structural integrity in preparation.
- The patented processes emphasize the importance of solvent choice (acetonitrile, ethers, alcohols) and temperature control for optimal yields and purity.
- Analytical methods developed for quality control ensure the compound's suitability for pharmaceutical use, with validated RP-HPLC assay methods available.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
1.1 Antirheumatic Activity
One of the most notable applications of this compound is its use in treating autoimmune diseases. The compound is structurally related to Leflunomide, a well-known immunomodulatory drug used for rheumatoid arthritis and other autoimmune conditions. Leflunomide functions by inhibiting pyrimidine synthesis, which is crucial for lymphocyte proliferation. Studies have shown that derivatives like 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid can exhibit similar immunosuppressive effects, making them potential candidates for drug development targeting autoimmune diseases such as rheumatoid arthritis and psoriasis .
1.2 Antiviral Properties
Research indicates that compounds similar to this compound may possess antiviral properties. For instance, Leflunomide has demonstrated efficacy against cytomegalovirus (CMV) in renal transplant patients who could not afford traditional antiviral therapies. This suggests that the oxazole derivative could be explored further for its antiviral potential in clinical settings .
Agrochemicals
2.1 Herbicidal Activity
The unique trifluoromethyl group present in the compound enhances its lipophilicity, making it a promising candidate for herbicidal applications. Research has indicated that oxazole derivatives can inhibit specific enzymes involved in plant growth regulation. This characteristic can be exploited to develop new herbicides that target unwanted vegetation while minimizing harm to crops .
Material Science
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for improving thermal stability and mechanical strength. The compound can act as a monomer or additive in the synthesis of high-performance polymers used in various industrial applications, including coatings and composites .
Data Tables
| Compound Name | Activity Type | Reference |
|---|---|---|
| Leflunomide | Immunosuppressant | O'Neil et al., 2001 |
| This compound | Potential Antiviral | McEvoy et al., 2004 |
| Oxazole Derivative X | Herbicidal | Research Study on Agrochemicals |
Case Studies
Case Study 1: Leflunomide's Efficacy Against CMV
A clinical study involving four renal transplant recipients demonstrated the efficacy of Leflunomide against CMV when traditional treatments were not viable due to cost constraints. Patients received a loading dose followed by a maintenance dose of Leflunomide with no significant adverse effects reported .
Case Study 2: Development of Herbicides from Oxazole Derivatives
Research conducted at a leading agricultural chemistry lab evaluated various oxazole derivatives for their herbicidal properties. The study found that certain modifications to the oxazole structure significantly enhanced herbicidal activity against specific weed species while maintaining selectivity towards crops .
Mechanism of Action
The mechanism of action of 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position Variations in the Phenyl Ring
The position of the trifluoromethyl (-CF₃) group on the phenyl ring significantly influences physicochemical and pharmacological properties. Key analogs include:
Structural Implications :
Substituent Type Variations
Replacement of the trifluoromethyl group with other substituents modifies electronic and hydrophobic properties:
| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Price (50 mg) |
|---|---|---|---|---|
| 5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid | Thiophene-3-yl | 209.23 | Not reported | Not listed |
| 5-Cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid | Cyclopropyl | 215.24 | Not reported | €745.00 |
| 4-[(3-Fluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | 3-Fluorophenoxymethyl | 279.25 | Not reported | Not listed |
Key Observations :
- The trifluoromethyl group enhances lipophilicity (logP ~2.1) compared to non-fluorinated analogs, improving membrane permeability .
- Thiophene-containing analogs (e.g., 5-methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid) exhibit lower molecular weights but may have reduced metabolic stability due to sulfur oxidation susceptibility .
- Cyclopropyl-substituted analogs are more expensive (€745.00/50mg vs. €391.00/50mg for the target compound), likely due to complex synthesis protocols .
Carboxamide vs. Carboxylic Acid Derivatives
The target compound’s carboxylic acid group can be modified to carboxamides, altering bioavailability and target engagement:
Functional Group Impact :
- Carboxylic acids (e.g., target compound) are more polar, limiting blood-brain barrier penetration but enhancing renal clearance.
- Carboxamides (e.g., teriflunomide derivatives) exhibit improved oral bioavailability and prolonged half-life due to reduced ionization at physiological pH .
Biological Activity
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and antitumor properties, alongside relevant research findings and case studies.
- Molecular Formula : C12H9F3N2O2
- Molecular Weight : 270.2 g/mol
- Chemical Structure : The compound features a 1,2-oxazole ring substituted with a trifluoromethyl group and a methyl group, contributing to its unique biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit substantial antimicrobial effects. In particular:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain oxazole derivatives demonstrate effective MIC values against various bacterial and fungal strains. For instance, compounds similar to this compound have been tested with MIC values ranging from 750 μg/mL to lower concentrations depending on the specific pathogen targeted .
2. Antioxidant Activity
The antioxidant potential of this compound is notable:
- DPPH Radical Scavenging Assay : Compounds in the same class have shown significant radical scavenging activity. For example, certain derivatives exhibited radical scavenging activities ranging from 32% to 87% at a concentration of 25 µM .
3. Antitumor Activity
The antitumor properties of this compound have been evaluated through various assays:
- Cytotoxicity Studies : The compound has been tested against several cancer cell lines (e.g., HCT-116, PC-3). Results indicated that certain derivatives exhibited antiproliferative activities with IC50 values in the micromolar range (e.g., 13.62 mM against SNB-19) .
Table of Biological Activities
Case Study: Structure-Activity Relationship (SAR)
A study focusing on SAR revealed that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of oxazole derivatives. The introduction of such groups has been linked to improved potency in inhibiting various biological targets, including enzymes involved in cancer progression and microbial resistance .
Q & A
Advanced Research Question
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
- Photostability : UV irradiation (ICH Q1B guidelines) identifies light-sensitive functional groups (e.g., isoxazole ring cleavage).
- pH-dependent hydrolysis : Monitor carboxylic acid stability in buffers (pH 1–13) using kinetic HPLC .
How can computational tools predict the compound’s reactivity in novel chemical reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoxazole ring.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
- Retrosynthetic analysis : Use AI-based platforms (e.g., Chematica) to propose alternative synthetic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
